

# Spectroscopic Confirmation of Phenacyl Acetate Synthesis: A Comparative Guide

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## Compound of Interest

Compound Name: *Phenacyl acetate*

Cat. No.: *B042543*

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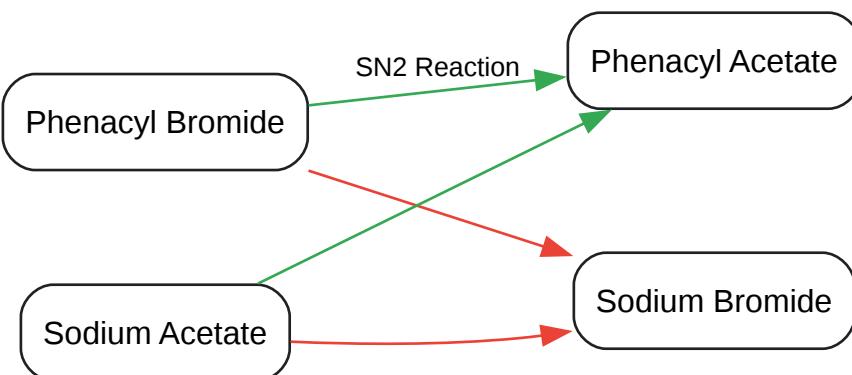
This guide provides a comprehensive comparison of the spectroscopic data for **phenacyl acetate** against its precursors, phenacyl bromide and sodium acetate. Detailed experimental protocols and data analysis are included to facilitate the confirmation of **phenacyl acetate** synthesis in a laboratory setting.

## Introduction

**Phenacyl acetate** is a valuable intermediate in organic synthesis, often utilized in the preparation of various pharmaceuticals and other complex organic molecules. Its synthesis is commonly achieved through the nucleophilic substitution reaction between phenacyl bromide and an acetate salt, such as sodium acetate. Spectroscopic analysis is paramount to confirm the successful transformation and purity of the final product. This guide presents a detailed comparison of the  $^1\text{H}$  NMR,  $^{13}\text{C}$  NMR, and mass spectrometry data for the starting materials and the desired product, offering a clear spectroscopic roadmap for reaction monitoring and product verification.

## Reaction Scheme

The synthesis of **phenacyl acetate** from phenacyl bromide and sodium acetate proceeds via an  $\text{S}\text{N}2$  reaction mechanism. The acetate anion acts as a nucleophile, attacking the electrophilic  $\alpha$ -carbon of phenacyl bromide and displacing the bromide ion.

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Caption: Synthesis of **Phenacyl Acetate**.

## Spectroscopic Data Comparison

The following tables summarize the key spectroscopic data for the starting materials and the final product. These values are essential for identifying the successful conversion of phenacyl bromide to **phenacyl acetate**.

### <sup>1</sup>H NMR Data

Compound	Chemical Shift ( $\delta$ ) ppm	Multiplicity	Assignment
Phenacyl Bromide	~7.28 - 7.60	Multiplet	Aromatic Protons (5H)
~4.47	Singlet	-CH <sub>2</sub> -Br (2H)	
Sodium Acetate	~1.9	Singlet	-CH <sub>3</sub> (3H) in D <sub>2</sub> O
Phenacyl Acetate	~7.45 - 7.95	Multiplet	Aromatic Protons (5H)
~5.35	Singlet	-CH <sub>2</sub> -O- (2H)	
~2.15	Singlet	-C(=O)CH <sub>3</sub> (3H)	

### <sup>13</sup>C NMR Data

Compound	Chemical Shift ( $\delta$ ) ppm	Assignment
Phenacyl Bromide	~191	C=O
~134, 129, 128		Aromatic Carbons
~31	-CH <sub>2</sub> -Br	
Sodium Acetate	~181	C=O in D <sub>2</sub> O
~24	-CH <sub>3</sub> in D <sub>2</sub> O	
Phenacyl Acetate	~192	C=O (ketone)
~170	C=O (ester)	
~134, 129, 128		Aromatic Carbons
~66	-CH <sub>2</sub> -O-	
~21	-C(=O)CH <sub>3</sub>	

## Mass Spectrometry Data

Compound	Molecular Ion (m/z)	Key Fragment Ions (m/z)
Phenacyl Bromide	198/200 (M, M+2)	105 (C <sub>6</sub> H <sub>5</sub> CO <sup>+</sup> ), 77 (C <sub>6</sub> H <sub>5</sub> <sup>+</sup> )
Phenacyl Acetate	178 (M <sup>+</sup> )	105 (C <sub>6</sub> H <sub>5</sub> CO <sup>+</sup> ), 77 (C <sub>6</sub> H <sub>5</sub> <sup>+</sup> ), 43 (CH <sub>3</sub> CO <sup>+</sup> )

## Experimental Protocol: Synthesis of Phenacyl Acetate

This protocol details a standard laboratory procedure for the synthesis of **phenacyl acetate**.

### Materials:

- Phenacyl bromide
- Anhydrous sodium acetate

- Glacial acetic acid
- Diethyl ether
- Anhydrous magnesium sulfate
- Round-bottom flask
- Reflux condenser
- Heating mantle
- Separatory funnel
- Beakers and Erlenmeyer flasks
- Rotary evaporator

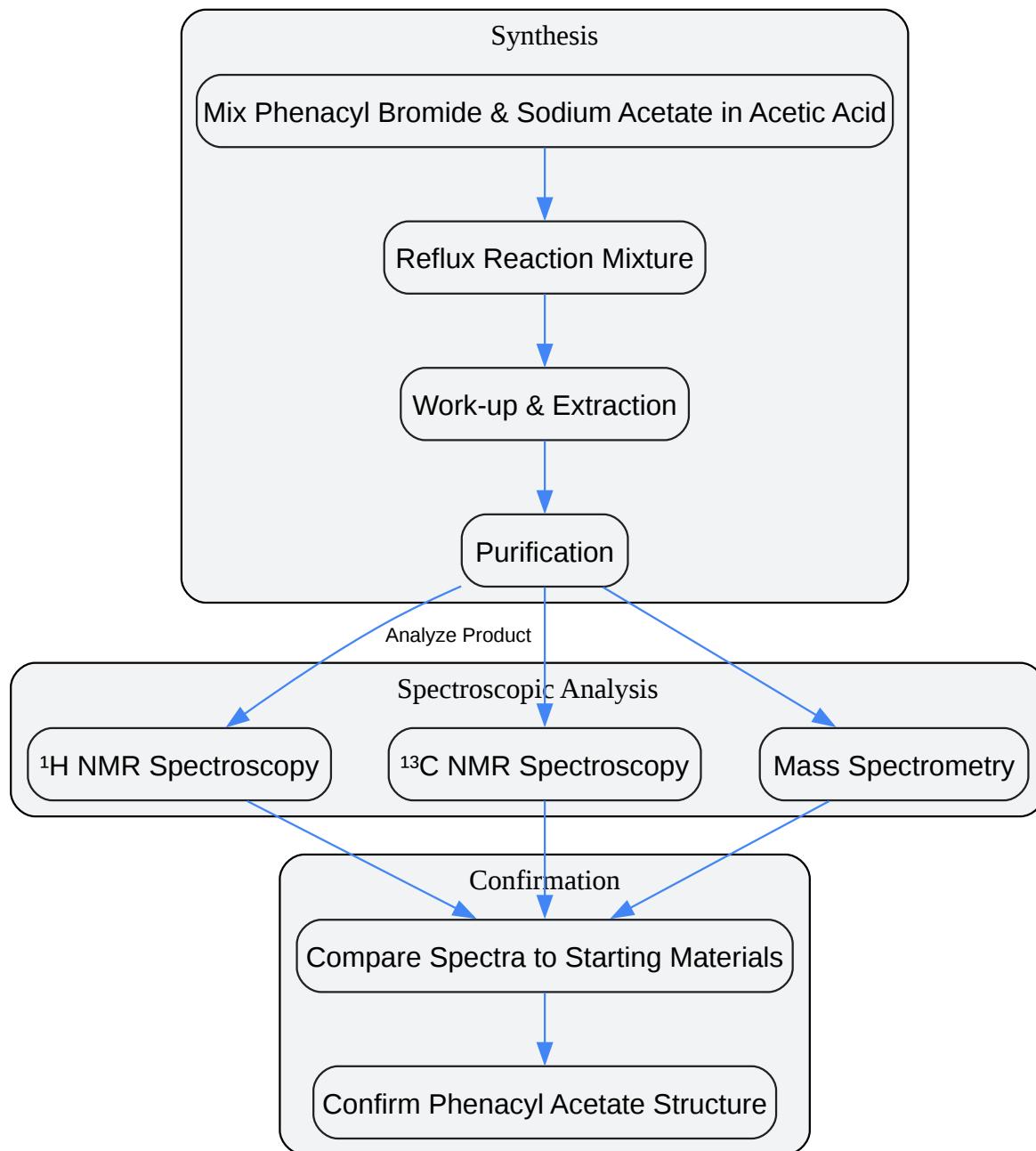
**Procedure:**

- In a round-bottom flask, dissolve phenacyl bromide (1 equivalent) in glacial acetic acid.
- Add anhydrous sodium acetate (1.2 equivalents) to the solution.
- Attach a reflux condenser and heat the mixture to reflux for 2-3 hours.
- Monitor the reaction progress using Thin Layer Chromatography (TLC).
- After the reaction is complete, allow the mixture to cool to room temperature.
- Pour the reaction mixture into a separatory funnel containing water and diethyl ether.
- Shake the funnel vigorously and allow the layers to separate.
- Collect the organic layer and wash it sequentially with water, a saturated sodium bicarbonate solution, and brine.
- Dry the organic layer over anhydrous magnesium sulfate.

- Filter the drying agent and concentrate the organic solution using a rotary evaporator to obtain the crude **phenacyl acetate**.
- The crude product can be further purified by recrystallization or column chromatography.

## Experimental Workflow

The following diagram illustrates the key steps in the synthesis and spectroscopic confirmation of **phenacyl acetate**.

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Caption: Synthesis and Analysis Workflow.

## Conclusion

The successful synthesis of **phenacyl acetate** can be unequivocally confirmed by a thorough analysis of its spectroscopic data and comparison with the data of its starting materials. The disappearance of the characteristic methylene proton signal of phenacyl bromide at ~4.47 ppm and the appearance of a new methylene signal at ~5.35 ppm in the <sup>1</sup>H NMR spectrum is a key indicator of the substitution reaction. Furthermore, the <sup>13</sup>C NMR spectrum of the product will show a new ester carbonyl signal around 170 ppm and an upfield shift of the methylene carbon. Finally, mass spectrometry will confirm the molecular weight of **phenacyl acetate** (178 g/mol) and show characteristic fragment ions. By following the provided experimental protocol and utilizing the comparative spectroscopic data, researchers can confidently synthesize and characterize **phenacyl acetate** for their research and development needs.

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